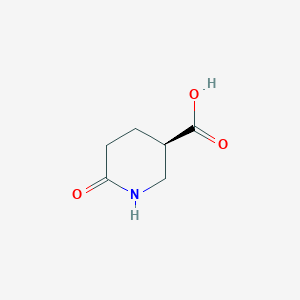![molecular formula C20H24N4O4S2 B2987511 Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-07-1](/img/structure/B2987511.png)
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound with complex molecular structure and diverse potential applications. As a synthetic organic compound, it is designed to interact with biological targets, making it valuable in various scientific fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic synthesis:
Formation of 1,3,4-Thiadiazole Ring: : Starting with the appropriate hydrazine and carbon disulfide, a 1,3,4-thiadiazole core is synthesized under reflux conditions.
Cyclohexanecarbonylation: : The thiadiazole compound is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, leading to the formation of the cyclohexanecarbonylamino derivative.
Thioether Formation: : This intermediate is then subjected to thioether formation using a chloroacetyl derivative.
Amidation: : The product from the thioether formation step is reacted with an ethyl 4-aminobenzoate to achieve the final compound.
Industrial Production Methods
The industrial-scale production of this compound would likely utilize similar synthetic routes but optimized for scalability and efficiency. Reactor design, solvent recycling, and purification steps would be refined to maximize yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate undergoes several key types of reactions:
Oxidation: : This can occur at the sulfur or amine functional groups.
Reduction: : Primarily involves the thiadiazole ring or carbonyl groups.
Substitution: : Nucleophilic substitution at various positions of the benzoate or thiadiazole moieties.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Including amines, alcohols, and thiols, typically under basic conditions.
Major Products
Depending on the reaction type, the major products can include various derivatives with modified functional groups, such as oxidized thiadiazole or substituted benzoate esters.
Applications De Recherche Scientifique
Chemistry
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is used as a starting material for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology
The compound's interaction with biological macromolecules makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing new therapeutics with antimicrobial, antiviral, or anticancer properties.
Industry
In industrial applications, it can be utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of dyes and agrochemicals.
Mécanisme D'action
The mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in biological pathways. The pathways involved often include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-[[2-[[(1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Cyclohexanecarbonylamino derivatives of 1,3,4-thiadiazoles
Uniqueness
Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate stands out due to its unique combination of functional groups, which provides a distinct set of properties and potential interactions compared to other similar compounds. This uniqueness enhances its specificity and effectiveness in various applications.
This compound exemplifies the fascinating interplay of structure and function in chemical compounds and highlights the potential of synthetic chemistry to create molecules with valuable and diverse applications.
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAMFLFTJINSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2987432.png)





![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)


![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/new.no-structure.jpg)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
